molecular formula C18H16O8 B2953809 3-O-acetylpadmatin CAS No. 100595-93-5

3-O-acetylpadmatin

Cat. No.: B2953809
CAS No.: 100595-93-5
M. Wt: 360.318
InChI Key: WWYQJKVSCKMFCP-MSOLQXFVSA-N
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Description

3-O-acetylpadmatin is a dihydroflavonol, a subgroup of flavonoids, which are naturally occurring compounds found in various plants. This compound has been identified in plants such as Lavandula stoechas and Dittrichia viscosa . Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and allelopathic effects.

Preparation Methods

3-O-acetylpadmatin can be extracted from plants like Lavandula stoechas and Dittrichia viscosa . The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The synthetic route for this compound involves the acetylation of padmatin, a dihydroflavonol, using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining the reaction mixture at a specific temperature and pH to ensure the successful acetylation of the hydroxyl group at the 3-position of the flavonoid structure.

Chemical Reactions Analysis

3-O-acetylpadmatin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonol derivatives .

Mechanism of Action

The mechanism of action of 3-O-acetylpadmatin involves its interaction with specific molecular targets and pathways. The presence of two ortho-free hydroxy groups on the C ring of the flavonoid structure is believed to be crucial for its biological activity . These hydroxyl groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent modulation of cellular signaling pathways. The compound’s allelopathic effects are thought to be mediated through the inhibition of key enzymes involved in radicle growth .

Comparison with Similar Compounds

3-O-acetylpadmatin can be compared with other similar flavonoids such as quercetin and apigenin . While quercetin also exhibits allelopathic effects, apigenin does not show significant activity in inhibiting radicle growth . The unique structural features of this compound, particularly the acetyl group at the 3-position, contribute to its distinct biological activities. Other similar compounds include nepetin, hispidulin, and 3-O-methylquercetin . These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities.

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-8(19)25-18-16(23)15-13(22)6-10(24-2)7-14(15)26-17(18)9-3-4-11(20)12(21)5-9/h3-7,17-18,20-22H,1-2H3/t17-,18+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYQJKVSCKMFCP-MSOLQXFVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](OC2=CC(=CC(=C2C1=O)O)OC)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401347706
Record name 3-O-Acetylpadmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100595-93-5
Record name 3-O-Acetylpadmatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401347706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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